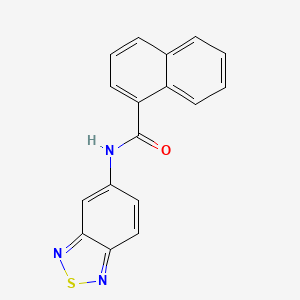
4-chloro-N-(8-propoxyquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a propoxy group attached to the quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoic acid with 8-propoxyquinoline-5-amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of benzamide derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-(8-propoxyquinolin-5-yl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-(4-methoxybenzyl)benzamide: This compound has a methoxy group instead of a propoxy group, leading to different chemical and biological properties.
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide:
Eigenschaften
Molekularformel |
C19H17ClN2O2 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
4-chloro-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
DOLNLIYJROCVDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


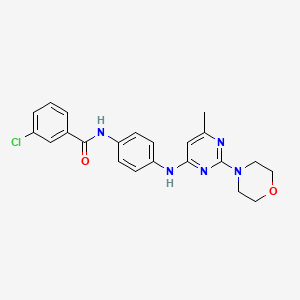

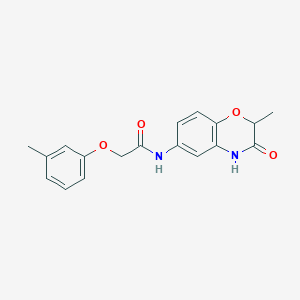

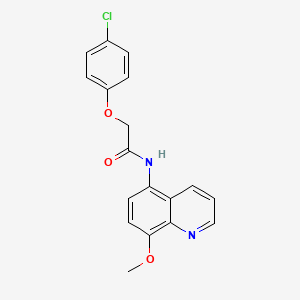


![3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide](/img/structure/B11316930.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11316937.png)
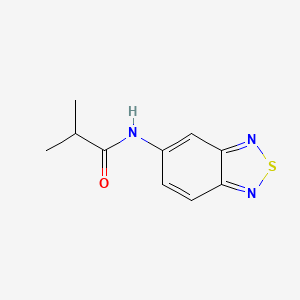
![N-cyclopropyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316962.png)
![5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316966.png)
![7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316976.png)
